2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methylbutanamide
CAS No.:
Cat. No.: VC19785354
Molecular Formula: C9H14ClN3OS
Molecular Weight: 247.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14ClN3OS |
|---|---|
| Molecular Weight | 247.75 g/mol |
| IUPAC Name | 2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methylbutanamide |
| Standard InChI | InChI=1S/C9H14ClN3OS/c1-5(2)7(11)8(14)12-3-6-4-13-9(10)15-6/h4-5,7H,3,11H2,1-2H3,(H,12,14) |
| Standard InChI Key | KJFBYBMQPYFGMH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(C(=O)NCC1=CN=C(S1)Cl)N |
Introduction
Synthesis and Applications
The synthesis of this compound typically involves multiple steps, often starting with commercially available precursors. The applications of such compounds are diverse, including potential use in medical and agricultural fields due to their antimicrobial properties.
| Compound Features | Description |
|---|---|
| Thiazole Ring | Known for biological activity and reactivity. |
| Cyclopropyl Group | Contributes to unique reactivity patterns. |
| Amino Group | Enhances solubility and interaction with biological targets. |
Biological Activity
The biological activity of this compound is primarily linked to its potential as an antimicrobial agent. It may inhibit key enzymes or receptors involved in pathogen growth, demonstrating efficacy against certain bacterial and fungal strains. The specific mechanisms often involve binding to active sites of enzymes, disrupting their normal function and inhibiting cellular processes critical for pathogen survival.
Interaction Studies
Interaction studies involving this compound focus on its binding affinity to various biological targets. Techniques such as molecular docking and enzyme inhibition assays are used to assess these interactions quantitatively. Understanding these interactions helps elucidate its mechanism of action and guides further development for therapeutic applications.
Comparison with Similar Compounds
Several compounds share structural similarities with 2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methylbutanamide. Notable examples include:
| Compound Name | Key Differences |
|---|---|
| 2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-N-cyclopropyl-3-methyl-butyramide | Lacks the (S)-configuration; different substituents on the butyramide moiety. |
| 2-Amino-N-(4-fluorophenyl)-N-cyclopropyl-3-methylbutanamide | Contains a fluorophenyl group instead of a thiazole ring. |
| 2-Amino-N-(benzothiazol-5-ylmethyl)-N-cyclopropyl-3-methylbutanamide | Features a benzothiazole instead of a chlorothiazole moiety. |
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